2,6,8-Decatrienamide, N-(2-methylbutyl)-, (E,E,Z)-
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Overview
Description
2,6,8-Decatrienamide, N-(2-methylbutyl)-, (E,E,Z)- is a chemical compound with the molecular formula C15H25NO It is known for its unique structure, which includes three double bonds in the decatrienamide chain and a 2-methylbutyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,8-Decatrienamide, N-(2-methylbutyl)-, (E,E,Z)- typically involves the reaction of a decatrienoic acid derivative with an amine. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the amide bond. The specific steps may vary, but a common approach involves:
Starting Materials: Decatrienoic acid derivative and 2-methylbutylamine.
Dehydrating Agent: Agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are used.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen, at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,6,8-Decatrienamide, N-(2-methylbutyl)-, (E,E,Z)- can undergo various chemical reactions, including:
Oxidation: The double bonds in the decatrienamide chain can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: The compound can be reduced to the corresponding saturated amide using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, OsO4 in the presence of a co-oxidant.
Reduction: Hydrogen gas (H2) with Pd/C catalyst under mild pressure.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of diols or carboxylic acids depending on the extent of oxidation.
Reduction: Formation of the corresponding saturated amide.
Substitution: Formation of substituted amides or other nitrogen-containing compounds.
Scientific Research Applications
2,6,8-Decatrienamide, N-(2-methylbutyl)-, (E,E,Z)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6,8-Decatrienamide, N-(2-methylbutyl)-, (E,E,Z)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2,6,8-Decatrienamide, N-(2-methylpropyl)-, (E,E,Z)-
- **2,6,8-Decatrienamide, N-(2-ethylbutyl)-, (E,E,Z)-
- **2,6,8-Decatrienamide, N-(2-methylpentyl)-, (E,E,Z)-
Uniqueness
2,6,8-Decatrienamide, N-(2-methylbutyl)-, (E,E,Z)- is unique due to its specific substitution pattern and the presence of three conjugated double bonds. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H25NO |
---|---|
Molecular Weight |
235.36 g/mol |
IUPAC Name |
(2E,6E,8Z)-N-(2-methylbutyl)deca-2,6,8-trienamide |
InChI |
InChI=1S/C15H25NO/c1-4-6-7-8-9-10-11-12-15(17)16-13-14(3)5-2/h4,6-8,11-12,14H,5,9-10,13H2,1-3H3,(H,16,17)/b6-4-,8-7+,12-11+ |
InChI Key |
LWJDBUUOYULAFU-GFZVHBPWSA-N |
Isomeric SMILES |
CCC(C)CNC(=O)/C=C/CC/C=C/C=C\C |
Canonical SMILES |
CCC(C)CNC(=O)C=CCCC=CC=CC |
Origin of Product |
United States |
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